(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride
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Overview
Description
- FK-518, also known as tacrolimus or fujimycin, is a small-molecule drug developed by Astellas Pharma, Inc. It falls into the category of organic heterocyclic drugs.
- Its primary mechanism of action is as a cell wall inhibitor.
- Although its development has been terminated, FK-518 was initially explored for the treatment of bacterial infections .
Preparation Methods
- Unfortunately, specific synthetic routes and reaction conditions for FK-518 are not readily available in the public domain. industrial production methods would likely involve complex chemical synthesis.
Chemical Reactions Analysis
- FK-518 may undergo various reactions, including oxidation, reduction, and substitution.
- Common reagents and conditions used in these reactions would depend on the specific synthetic steps.
- The major products formed during these reactions would also vary based on the reaction type and conditions.
Scientific Research Applications
- FK-518 has been investigated for its potential applications in various fields:
Medicine: Although its development was halted, it was initially explored for treating bacterial infections.
Chemistry: Researchers have studied its chemical properties and reactivity.
Biology: Its impact on cellular processes and interactions with biological systems.
Industry: Potential industrial applications, such as in drug manufacturing or materials science.
Mechanism of Action
- FK-518’s primary mechanism involves inhibiting cell wall synthesis.
- It likely targets specific molecular components involved in cell wall formation.
- The exact pathways affected by FK-518 would require further research.
Comparison with Similar Compounds
- Unfortunately, detailed information on similar compounds is not readily available in the provided sources.
- researchers would typically compare FK-518 with other cell wall inhibitors or antibiotics to highlight its uniqueness.
Properties
Molecular Formula |
C21H26ClN9O8S2 |
---|---|
Molecular Weight |
632.1 g/mol |
IUPAC Name |
(6R,7R)-3-[[3-amino-2-(2-hydroxyethyl)pyrazol-1-ium-1-yl]methyl]-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(2-carboxypropan-2-yloxyimino)acetyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate;hydrochloride |
InChI |
InChI=1S/C21H25N9O8S2.ClH/c1-21(2,19(36)37)38-26-11(14-25-20(23)40-27-14)15(32)24-12-16(33)30-13(18(34)35)9(8-39-17(12)30)7-28-4-3-10(22)29(28)5-6-31;/h3-4,12,17,22,31H,5-8H2,1-2H3,(H5,23,24,25,27,32,34,35,36,37);1H/b26-11-;/t12-,17-;/m1./s1 |
InChI Key |
ZUDLGKOSFNRQKN-RUBGNBDQSA-N |
Isomeric SMILES |
CC(C)(C(=O)O)O/N=C(/C1=NSC(=N1)N)\C(=O)N[C@H]2[C@@H]3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].Cl |
Canonical SMILES |
CC(C)(C(=O)O)ON=C(C1=NSC(=N1)N)C(=O)NC2C3N(C2=O)C(=C(CS3)C[N+]4=CC=C(N4CCO)N)C(=O)[O-].Cl |
Origin of Product |
United States |
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